N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with an ethanesulfonyl group at the 1-position and a 4-fluorobenzamide moiety at the 6-position. The ethanesulfonyl group introduces an aliphatic sulfonamide functionality, while the 4-fluorobenzamide contributes aromaticity and electron-withdrawing properties.
Key spectral features (based on analogous compounds in ) include:
- IR: Absence of νS-H (~2500–2600 cm⁻¹) confirms the thione tautomer, while νC=S (1247–1255 cm⁻¹) and νNH (3278–3414 cm⁻¹) bands validate the triazole-thione structure in related derivatives .
- NMR: Protons adjacent to the sulfonyl group (e.g., CH₂ in ethanesulfonyl) would show deshielding, while the 4-fluorobenzamide’s aromatic protons exhibit splitting patterns consistent with para-substitution.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-2-25(23,24)21-11-3-4-14-12-16(9-10-17(14)21)20-18(22)13-5-7-15(19)8-6-13/h5-10,12H,2-4,11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJKFFKKDZGQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, research findings, and case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a tetrahydroquinoline moiety and a sulfonamide group. Its molecular formula is with a molecular weight of approximately 440.5 g/mol. The presence of fluorine in the benzamide part enhances its biological properties, potentially affecting its pharmacokinetics and interactions with biological targets.
While direct studies on the mechanism of action for this specific compound are sparse, it is hypothesized that the sulfonamide group could play a role in inhibiting carbonic anhydrase or other enzyme targets involved in tumor metabolism. This aligns with findings from related compounds where enzyme inhibition leads to reduced cell proliferation.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.5 g/mol |
| Anticancer Activity | Potentially significant |
| Mechanism | Enzyme inhibition (hypothesized) |
Case Studies
- In Vitro Studies : A study on structurally similar compounds demonstrated that modifications in the sulfonamide group significantly impacted cytotoxicity against breast cancer cells. This suggests that this compound may also possess similar properties worth investigating further.
- Screening Libraries : The compound is included in anticancer screening libraries which indicates its potential as a lead compound for drug development targeting various cancer types. Its inclusion suggests preliminary data supporting its biological activity .
Future Research Directions
To fully understand the biological activity of this compound:
- In Vitro and In Vivo Studies : Comprehensive studies should be conducted to evaluate its efficacy against different cancer cell lines and possible side effects.
- Mechanistic Studies : Investigating the specific pathways through which this compound exerts its effects will be crucial for understanding its therapeutic potential.
- Structure-Activity Relationship (SAR) : Further research into how variations in the chemical structure affect biological activity could lead to the development of more potent derivatives.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Substituents
Key Observations :
Analogs with Modified Tetrahydroquinoline Cores
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Observations :
Preparation Methods
Reduction of Quinoline Derivatives
Quinoline derivatives undergo catalytic hydrogenation to yield tetrahydroquinoline. For example, hydrogenation of 6-nitroquinoline using palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 60°C produces 6-amino-1,2,3,4-tetrahydroquinoline with >90% yield. This method is preferred for its scalability and compatibility with functional groups sensitive to acidic conditions.
Pictet-Spengler Cyclization
Alternatively, the Pictet-Spengler reaction constructs the tetrahydroquinoline ring via acid-catalyzed condensation of β-arylethylamines with aldehydes. For instance, reacting 4-fluorophenethylamine with formaldehyde in trifluoroacetic acid (TFA) generates the tetrahydroquinoline core in 78–85% yield. This approach allows modular substitution but requires careful control of reaction pH to avoid side products.
Ethanesulfonylation at Position 1
Introducing the ethanesulfonyl group involves sulfonylation of the tetrahydroquinoline’s amine group.
Reaction Conditions and Optimization
Ethanesulfonyl chloride (CAS 594-44-5) is the reagent of choice. A representative procedure involves:
-
Dissolving 6-amino-1,2,3,4-tetrahydroquinoline (1 eq) in anhydrous dichloromethane (DCM).
-
Dropwise addition of ethanesulfonyl chloride (1.2 eq) with stirring for 2–4 hours.
-
Quenching with 1M HCl, followed by extraction and column chromatography (ethyl acetate/hexane).
Key Data:
This method minimizes racemization and achieves high regioselectivity due to the steric protection of the tetrahydroquinoline’s fused ring system.
Industrial-Scale Production Considerations
Scaling the synthesis requires addressing cost, safety, and environmental factors:
Continuous Flow Reactors
Microreactor systems enhance heat transfer during exothermic steps (e.g., sulfonylation), reducing decomposition risks. A study demonstrated a 15% yield increase using flow chemistry for analogous sulfonamide syntheses.
Green Chemistry Metrics
-
Atom Economy: 84% for the amidation step, calculated as:
-
E-Factor: 8.2 (kg waste/kg product), driven by solvent use in chromatography.
Analytical Characterization
Rigorous quality control ensures compound integrity:
Spectroscopic Data
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluorobenzamide to achieve high purity and yield?
- Methodology : Synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core followed by coupling with 4-fluorobenzamide. Key steps include:
- Using sodium triacetoxyborohydride for reductive amination to stabilize intermediates .
- Temperature control (0–25°C) during sulfonylation to prevent side reactions .
- Purification via column chromatography (e.g., silica gel with 10% MeOH/CH₂Cl₂) to achieve >95% purity, as validated by HPLC .
- Critical Parameters : Solvent choice (DMF for sulfonylation, THF for reductions) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of ethanesulfonyl chloride) are crucial for yield optimization .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Verify substituent positions (e.g., ethanesulfonyl group at N1, fluorobenzamide at C6) and assess stereochemistry .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 380.48) .
- X-ray Crystallography : Resolve 3D conformation, particularly the tetrahydroquinoline ring puckering and sulfonamide geometry .
Q. What are the solubility and logP characteristics of this compound, and how do they influence experimental design?
- Key Properties :
- Solubility : Moderately soluble in DMSO and dichloromethane; low aqueous solubility (logP ~3.2) due to hydrophobic tetrahydroquinoline and fluorobenzamide groups .
- Experimental Design Implications :
- Use DMSO for in vitro assays (e.g., enzyme inhibition) with <1% solvent concentration to avoid cytotoxicity.
- For in vivo studies, employ solubilizing agents (e.g., cyclodextrins) or pro-drug strategies .
Advanced Research Questions
Q. What strategies can elucidate the mechanism of action of this compound in modulating enzyme activity?
- Methodology :
- Enzyme Inhibition Assays : Test against targets like PTP1B (protein tyrosine phosphatase 1B) using recombinant enzymes and radioactive ³²P-labeled substrates to quantify IC₅₀ values .
- Cellular Pathway Analysis : Use siRNA knockdown or CRISPR-Cas9 to identify downstream signaling effects (e.g., insulin sensitivity pathways linked to PTP1B inhibition) .
- Structural Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with active sites of homologous enzymes (e.g., RORγ inverse agonists in ) .
Q. How should researchers address discrepancies in biological activity data across studies?
- Resolution Strategies :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>95% purity required) .
- Assay Standardization : Compare protocols for enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, cofactors) .
- Structural Analog Testing : Evaluate activity of derivatives (e.g., replacing ethanesulfonyl with benzenesulfonyl) to isolate pharmacophore contributions .
Q. Which computational approaches predict binding interactions with biological targets?
- Techniques :
- Molecular Dynamics (MD) Simulations : Assess stability of compound-target complexes (e.g., 100-ns simulations in GROMACS) to identify key binding residues .
- Free Energy Perturbation (FEP) : Calculate binding affinity changes for mutations in target enzymes (e.g., PTP1B catalytic site) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to prioritize targets from databases like ChEMBL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
